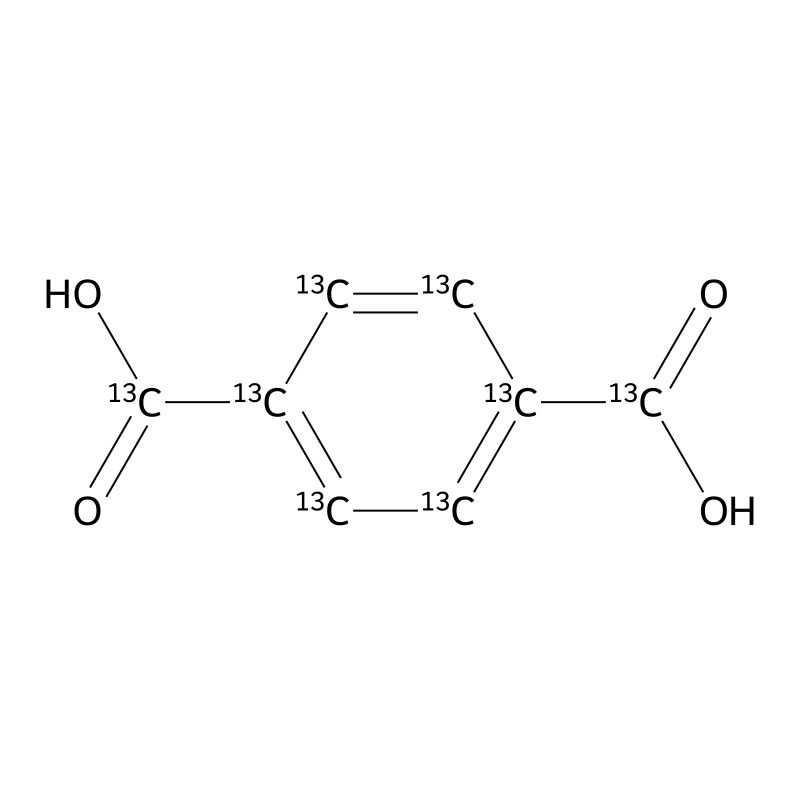

Terephthalic Acid-13C8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Isotopic Labeling and Metabolic Tracing:

- Terephthalic acid is a key intermediate in the production of polyethylene terephthalate (PET), a widely used plastic material. By incorporating the stable isotope ¹³C into all eight carbon atoms of the molecule, Terephthalic Acid-13C8 becomes an ideal tracer for studying the metabolic pathways involved in PET degradation and biodegradation Source: [A Spectroscopic Study of the Biodegradation of 13C-Labeled Polyethylene Terephthalate and Its Blends with Poly(butylene Succinate): )].

- Researchers can track the movement and transformation of Terephthalic Acid-13C8 within an organism or environmental system by analyzing the distribution of the ¹³C isotope using techniques like mass spectrometry .

Synthesis of Isotopically Labeled Pharmaceutical Intermediates:

- Terephthalic Acid-13C8 serves as a valuable starting material for the synthesis of isotopically labeled pharmaceutical intermediates. These labeled compounds are crucial for various applications in drug discovery and development, including:

Material Science and Polymer Research:

- Terephthalic Acid-13C8 can be used to study the properties and behavior of polymers at a molecular level. By incorporating the ¹³C isotope, researchers can leverage techniques like solid-state nuclear magnetic resonance (NMR) spectroscopy to gain insights into the structure, dynamics, and interactions within the polymer matrix .

Environmental Science and Bioremediation:

- Research is ongoing to explore the potential applications of Terephthalic Acid-13C8 in environmental science and bioremediation. This includes studying the fate and behavior of microplastics in the environment and evaluating the effectiveness of bioremediation strategies for plastic waste degradation.

Terephthalic Acid-13C8 is a stable isotope-labeled form of terephthalic acid, a key compound in the production of polyethylene terephthalate, commonly known as PET. Its molecular formula is , with a molecular weight of approximately 174.072 g/mol. The compound is primarily utilized in research and industrial applications where tracking the carbon atoms in

- Oxidation: It can be oxidized to produce carbon dioxide and water. Common reagents for this reaction include potassium permanganate or nitric acid under acidic conditions.

- Reduction: This compound can be reduced to form Terephthalaldehyde-13C8 using reducing agents like sodium borohydride or lithium aluminum hydride.

- Esterification: Terephthalic Acid-13C8 reacts with alcohols to form terephthalate esters, such as methyl terephthalate-13C8 or ethyl terephthalate-13C8, typically in the presence of sulfuric acid as a catalyst.

The general reaction equations can be summarized as follows:

- Oxidation:

- Reduction:

- Esterification:

Terephthalic Acid-13C8 exhibits biological activity primarily through its role in the degradation of polyethylene terephthalate by certain bacteria, such as Rhodococcus erythropolis. This bacterium utilizes an ortho-cleavage pathway to metabolize terephthalic acid, facilitating the breakdown of PET into simpler compounds. Additionally, studies have shown that the non-isotope labeled form can disrupt endocrine functions and is classified as a priority pollutant due to its persistence and potential toxicity in the environment .

The synthesis of Terephthalic Acid-13C8 involves incorporating a carbon-13 labeled precursor during the production of terephthalic acid. A common method includes:

- Nitration of Benzene-13C6: Using nitric acid in the presence of sulfuric acid to create 1,3-dinitrobenzene-13C6.

- Reduction: Converting 1,3-dinitrobenzene-13C6 with sodium hydroxide to yield Terephthalic Acid-13C8.

This process highlights the importance of using labeled starting materials to achieve the desired isotopic composition.

Terephthalic Acid-13C8 is primarily used in:

- Metabolic Studies: Tracking metabolic pathways in biological systems.

- Polymer Research: Investigating degradation pathways of polyethylene terephthalate and developing biodegradable alternatives.

- Analytical Chemistry: Serving as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy for quantifying other compounds.

Several compounds share structural similarities with Terephthalic Acid-13C8. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Terephthalic Acid | C8H6O4 | Non-isotopic form; widely used in polyester production. |

| Dimethyl Terephthalate | C10H10O4 | An ester derivative used as an intermediate in polymer synthesis. |

| Isophthalic Acid | C8H6O4 | Isomer of terephthalic acid; used to enhance thermal stability in polymers. |

| Phthalic Acid | C8H6O4 | Used primarily in plasticizers; differs by having two carboxylic acid groups on adjacent carbons. |

Uniqueness of Terephthalic Acid-13C8

The uniqueness of Terephthalic Acid-13C8 lies in its isotopic labeling, which allows researchers to trace carbon atoms during

Molecular Composition and Formula

Terephthalic Acid-13C8 is a fully carbon-13 isotopically labeled derivative of terephthalic acid, where all eight carbon atoms are replaced with the carbon-13 isotope [1]. The molecular formula of this compound is ¹³C₈H₆O₄, distinguishing it from the unlabeled terephthalic acid which has the formula C₈H₆O₄ [2] [5]. The molecular weight of Terephthalic Acid-13C8 is 174.07 grams per mole, representing an increase of approximately 8 atomic mass units compared to the standard compound due to the incorporation of eight carbon-13 atoms [1] [2].

The compound maintains the fundamental structural framework of terephthalic acid while incorporating stable isotopic labeling throughout its carbon skeleton [7]. The Chemical Abstracts Service registry number for this isotopically labeled compound is 1794767-08-0 [1] [2] [9]. The isotopic composition ensures that greater than 99 atom percent of the carbon content consists of carbon-13 isotopes, with chemical purity typically exceeding 98 percent [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | ¹³C₈H₆O₄ | [1] [2] |

| Molecular Weight | 174.07 g/mol | [1] [2] |

| CAS Number | 1794767-08-0 | [1] [2] [9] |

| Isotopic Purity | ≥99 atom % ¹³C | [1] |

| Chemical Purity | ≥98% | [1] |

Structural Characteristics and Conformational Analysis

Terephthalic Acid-13C8 exhibits a planar molecular geometry characteristic of para-disubstituted benzene derivatives [29] [33]. The compound consists of a benzene ring with two carboxylic acid functional groups positioned at the 1,4-positions, creating a linear arrangement that maximizes the distance between the electron-withdrawing carboxyl substituents [29]. The molecular length extends approximately 9.54 angstroms along its principal axis [21].

The structural configuration of Terephthalic Acid-13C8 demonstrates significant conformational stability due to the aromatic conjugation between the benzene ring and the carboxyl groups [28]. Near-edge X-ray absorption fine structure studies on related terephthalic acid compounds confirm that the molecule adopts a flat-lying geometry when adsorbed on surfaces, with both the aromatic ring and carboxyl groups maintaining coplanarity [33].

The carboxylic acid groups in Terephthalic Acid-13C8 can participate in extensive hydrogen bonding networks, forming characteristic supramolecular synthons through carboxylic acid dimers [21] [32]. These one-dimensional hydrogen-bonded chains represent a fundamental structural motif that influences the compound's crystalline packing arrangements [30] [35]. Computational studies using Car-Parrinello molecular dynamics have revealed that the hydrogen bonding geometry remains optimized even with isotopic substitution, maintaining the structural integrity of the intermolecular interactions [32].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry systematic name for this compound is terephthalic-¹³C₈ acid [10]. This nomenclature follows standard conventions for isotopically labeled compounds, with the superscript notation indicating the specific isotope and subscript denoting the number of labeled positions [10].

The compound is recognized by numerous alternative designations that reflect its structural characteristics and isotopic labeling [5] [6]. The most commonly encountered synonyms include 1,4-Benzenedicarboxylic Acid-¹³C₈, emphasizing the positional relationship of the carboxyl substituents on the benzene ring [5]. Additional systematic names include 1,4-Dicarboxybenzene-¹³C₈ and para-Benzenedicarboxylic Acid-¹³C₈, which highlight the para-substitution pattern [5] [6].

Commercial and research applications frequently employ abbreviated designations such as Terephthalic Acid-¹³C₈-13C8 and para-Phthalic Acid-¹³C₈ [5] [6]. The compound may also be referenced using alphanumeric codes including TPA-¹³C₈, QTA-¹³C₈, and various manufacturer-specific identifiers such as NSC 36973-¹³C₈ [5] [6].

| Nomenclature Type | Designation |

|---|---|

| IUPAC Name | terephthalic-¹³C₈ acid |

| Systematic Names | 1,4-Benzenedicarboxylic Acid-¹³C₈; 1,4-Dicarboxybenzene-¹³C₈ |

| Alternative Names | para-Benzenedicarboxylic Acid-¹³C₈; para-Phthalic Acid-¹³C₈ |

| Commercial Codes | TPA-¹³C₈; QTA-¹³C₈; NSC 36973-¹³C₈ |

Physicochemical Properties

Solubility Parameters in Various Solvents

The solubility characteristics of Terephthalic Acid-13C8 are expected to closely parallel those of unlabeled terephthalic acid, with minimal isotopic effects on dissolution behavior [22] [23]. In aqueous systems, the compound exhibits limited solubility, with values approximating 0.017 grams per liter at 25 degrees Celsius [25]. The solubility increases substantially with temperature, reaching 0.24 grams per 100 grams of water at 150 degrees Celsius and 1.7 grams per 100 grams of water at 200 degrees Celsius [23].

Organic solvents demonstrate significantly enhanced dissolution capacity for terephthalic acid compounds [22] [23]. Dimethyl sulfoxide represents one of the most effective conventional solvents, achieving solubility levels of 20.0 grams per 100 grams of solvent at 25 degrees Celsius [23]. N,N-Dimethylformamide shows intermediate solubility with 7.4 grams per 100 grams of solvent under similar conditions [23].

Recent investigations have demonstrated that ionic liquids provide superior dissolution capabilities compared to traditional organic solvents [23]. Specifically, 1-ethyl-3-methylimidazolium diethylphosphate and 1-butyl-3-methylimidazolium acetate can dissolve terephthalic acid up to four times more effectively than dimethyl sulfoxide [23]. The enhanced solubility in ionic liquids correlates with the Lewis base properties of the anions and the aromatic character of the imidazolium cations [23].

| Solvent System | Solubility (25°C) | Temperature Dependence |

|---|---|---|

| Water | 0.017 g/L | Increases to 1.7 g/100g at 200°C |

| Dimethyl Sulfoxide | 20.0 g/100g | - |

| N,N-Dimethylformamide | 7.4 g/100g | - |

| Methanol | 0.1 g/100g | Increases to 3.1 g/100g at 150°C |

| Ionic Liquids | Up to 4× DMSO | - |

Thermal Properties and Stability

Terephthalic Acid-13C8 demonstrates exceptional thermal stability, with a melting point exceeding 300 degrees Celsius, consistent with the high degree of intermolecular hydrogen bonding in its crystalline structure [18] [25]. The compound exhibits minimal vapor pressure, registering less than 0.01 millimeters of mercury at 20 degrees Celsius, indicating low volatility under standard conditions [25].

The thermal decomposition characteristics of terephthalic acid compounds involve complex mechanisms that typically initiate above 350 degrees Celsius [27]. Thermogravimetric analysis reveals that the degradation process follows primarily unimolecular kinetics, with the initial breakdown involving beta-hydrogen type primary alkyl-oxygen scission [24]. The decomposition generates carbon dioxide and water as primary products, with intermediate formation of terephthalaldehyde under reducing conditions .

Differential thermal analysis of terephthalic acid systems demonstrates that the melting temperature correlates with crystalline perfection and intermolecular interactions [24]. The enthalpy of fusion and entropy changes associated with the melting transition reflect the extensive hydrogen bonding network disruption during the solid-to-liquid phase transformation [24].

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | >300°C | [18] [25] |

| Decomposition Temperature | >350°C | [27] |

| Vapor Pressure (20°C) | <0.01 mmHg | [25] |

| Flash Point | 260°C | [25] |

| Storage Temperature | 2-8°C | [10] |

Crystalline Structure Analysis

Terephthalic acid exhibits polymorphism, with at least three distinct crystalline forms designated as Forms I, II, and III [21] [26]. Form II represents the thermodynamically stable polymorph at room temperature and atmospheric pressure, while Form I appears as a metastable variant that can be stabilized through specific crystallization conditions [26]. The structural transformation between these polymorphs involves reorganization of the hydrogen bonding networks and molecular packing arrangements [21].

The crystalline structure of terephthalic acid polymorphs features triclinic lattice systems with characteristic hydrogen bonding patterns [21]. Form I exhibits lattice parameters with a-axis of 9.54 angstroms, b-axis of 3.19 angstroms, and c-axis of 6.44 angstroms, with angles alpha = 87.25 degrees, beta = 126.27 degrees, and gamma = 107.36 degrees [21]. Form II demonstrates different lattice dimensions with a-axis of 9.54 angstroms, b-axis of 5.02 angstroms, and c-axis of 5.34 angstroms, with angles alpha = 86.95 degrees, beta = 104.9 degrees, and gamma = 134.65 degrees [21].

The molecular packing in terephthalic acid crystals involves formation of one-dimensional hydrogen-bonded chains through carboxylic acid dimers, termed supramolecular synthons [21] [30]. These chains subsequently organize into two-dimensional sheets through additional intermolecular interactions [30] [35]. The three-dimensional crystal structure emerges from stacking of these sheets with specific orientational relationships that optimize the intermolecular contact geometry [21].

| Polymorph | Lattice System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|

| Form I | Triclinic | 9.54 | 3.19 | 6.44 | 87.25 | 126.27 | 107.36 |

| Form II | Triclinic | 9.54 | 5.02 | 5.34 | 86.95 | 104.9 | 134.65 |

Spectroscopic Characterization

Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

The carbon-13 nuclear magnetic resonance spectrum of Terephthalic Acid-13C8 exhibits significantly enhanced signal intensity compared to unlabeled terephthalic acid due to the 100-fold increase in carbon-13 abundance at each carbon position [14] [17]. The isotopic labeling eliminates the requirement for extended acquisition times typically necessary for natural abundance carbon-13 spectroscopy, enabling high-resolution analysis with excellent signal-to-noise ratios [14].

The aromatic carbon resonances in Terephthalic Acid-13C8 appear in the characteristic downfield region, with chemical shifts reflecting the electronic environment created by the para-dicarboxyl substitution pattern [14] [18]. The benzene ring carbons directly attached to the carboxyl groups exhibit chemical shifts distinct from the meta-positioned carbons, creating a characteristic splitting pattern that confirms the 1,4-substitution geometry [14].

The carboxyl carbon resonances demonstrate the expected downfield chemical shifts associated with carbonyl functionality, appearing at approximately 170 parts per million relative to tetramethylsilane [14] [17]. The carbon-13 labeling enables direct observation of carbon-carbon coupling patterns that are typically obscured in natural abundance spectra, providing enhanced structural confirmation [17].

Deuterium oxide has been successfully employed as a solvent system for carbon-13 nuclear magnetic resonance analysis of terephthalic acid derivatives, with chemical shift referencing achieved using internal 2,2,3,3-tetradeutero-3-trimethylsilylpropionic acid sodium salt [17]. The enhanced sensitivity afforded by isotopic labeling facilitates detailed analysis of conformational and dynamic properties in solution [17].

Mass Spectrometric Fingerprinting

Mass spectrometric analysis of Terephthalic Acid-13C8 provides unambiguous identification through the characteristic mass shift of +8 atomic mass units relative to unlabeled terephthalic acid [15]. Under electrospray ionization conditions in negative ion mode, the molecular ion appears as [M-H]⁻ at mass-to-charge ratio 169.01, compared to 165.02 for the unlabeled compound .

The isotopic labeling creates distinctive mass spectral fingerprints that enable precise quantification of isotopic enrichment and chemical purity . High-resolution mass spectrometry confirms the molecular composition and verifies the absence of unlabeled contaminants through analysis of the isotopic distribution patterns . The mass shift provides a definitive analytical signature for metabolic tracing and pathway studies .

Fragmentation patterns in mass spectrometric analysis reflect the structural stability of the carboxyl functional groups and the aromatic ring system [15]. The primary fragmentation pathways involve loss of carboxyl groups as carbon dioxide equivalents, generating characteristic fragment ions that maintain the isotopic labeling signature [15]. Electron ionization mass spectrometry reveals additional fragmentation channels that provide complementary structural information [15].

| Ionization Mode | Molecular Ion | m/z Value | Mass Shift |

|---|---|---|---|

| ESI(-) | [M-H]⁻ | 169.01 | +8 amu |

| ESI(+) | [M+H]⁺ | 175.01 | +8 amu |

| Unlabeled ESI(-) | [M-H]⁻ | 165.02 | Reference |

Infrared and Raman Spectroscopy Profiles

Infrared spectroscopic analysis of Terephthalic Acid-13C8 demonstrates characteristic absorption bands associated with the carboxylic acid functional groups and aromatic ring vibrations [32]. The carbonyl stretching vibrations appear in the range of 1680-1700 wavenumbers, reflecting the electronic influence of the aromatic ring conjugation . The broad absorption associated with carboxylic acid hydroxyl groups extends from approximately 2500-3500 wavenumbers due to extensive hydrogen bonding [32].

The aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 wavenumber region, while the aromatic ring vibrations produce characteristic bands in the 1400-1600 wavenumber range [32]. The carbon-13 isotopic substitution may introduce subtle frequency shifts due to the altered reduced mass of the vibrational modes, although these effects are typically minimal for carbon-hydrogen stretching modes [32].

Raman spectroscopic analysis provides complementary vibrational information with enhanced sensitivity to symmetric vibrational modes [18]. The aromatic ring breathing modes and symmetric carboxyl stretching vibrations appear prominently in Raman spectra, offering structural confirmation through comparison with theoretical calculations [32]. Deuterium substitution studies have demonstrated the sensitivity of vibrational spectroscopy to hydrogen bonding interactions in terephthalic acid systems [32].

Computational studies using Car-Parrinello molecular dynamics have enabled theoretical prediction of vibrational spectra for terephthalic acid systems, facilitating assignment of experimental bands and understanding of intermolecular coupling effects [32]. The comparison between experimental and calculated spectra validates the structural models and provides insight into the influence of crystalline environment on molecular vibrations [32].

Isotopic Enrichment Verification Methods

Verification of isotopic enrichment in Terephthalic Acid-13C8 requires multi-technique analytical approaches to ensure compliance with specifications exceeding 99 atom percent carbon-13 content . Nuclear magnetic resonance spectroscopy represents the primary method for quantitative assessment of isotopic incorporation, with integration of carbon-13 signals providing direct measurement of labeling efficiency .

High-resolution mass spectrometry enables precise determination of isotopic distribution patterns and identification of any unlabeled contaminants . The molecular ion isotopic cluster analysis reveals the extent of carbon-13 incorporation and confirms the absence of partially labeled species that could compromise experimental validity . Mass spectral deconvolution techniques facilitate quantitative assessment of isotopic purity .

Combustion analysis coupled with isotope ratio mass spectrometry provides an independent verification method for bulk isotopic composition . This technique measures the carbon-13 to carbon-12 ratio in combustion products, offering validation of the nuclear magnetic resonance and mass spectrometric determinations . The method demonstrates particular utility for verification of isotopic homogeneity across different synthetic batches .

Fluorescence-based analytical methods have been developed for functional verification of terephthalic acid derivatives through conversion to 2-hydroxyterephthalic acid under ultraviolet irradiation . This approach confirms the structural integrity of the compound while providing an additional analytical dimension for quality assessment . The fluorescence response serves as a sensitive indicator of chemical purity and structural authenticity .

| Verification Method | Capability | Typical Precision |

|---|---|---|

| ¹³C NMR Integration | Direct isotopic quantification | ±0.5 atom % |

| High-Resolution MS | Isotopic distribution analysis | ±0.1 atom % |

| Isotope Ratio MS | Bulk isotopic composition | ±0.05 atom % |

| Fluorescence Assay | Functional verification | Qualitative |